5-[(2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-5-yl)sulfonyl]-3H-1,3-benzoxazol-2-one
Description
The compound 5-[(2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-5-yl)sulfonyl]-3H-1,3-benzoxazol-2-one is a structurally complex heterocyclic molecule featuring a fused triazatricyclic core linked to a sulfonyl-substituted benzoxazolone moiety. Its synthesis likely involves palladium-catalyzed coupling reactions, as evidenced by analogous protocols for tetrazole derivatives (e.g., Sonogashira coupling in ) . Structural characterization of such intricate molecules typically employs X-ray crystallography tools like SHELX and ORTEP-3, which are industry standards for resolving bond lengths, angles, and torsional conformations .
Properties
IUPAC Name |
5-[(2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-5-yl)sulfonyl]-3H-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O5S/c23-17-12-10-21(8-6-13(12)19-16-3-1-2-7-22(16)17)28(25,26)11-4-5-15-14(9-11)20-18(24)27-15/h1-5,7,9H,6,8,10H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSWXSWGZGMOMBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C3C=CC=CN3C2=O)S(=O)(=O)C4=CC5=C(C=C4)OC(=O)N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-5-yl)sulfonyl]-3H-1,3-benzoxazol-2-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazatricyclo framework and the subsequent attachment of the benzoxazol moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
5-[(2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-5-yl)sulfonyl]-3H-1,3-benzoxazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the oxidation state of certain functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
5-[(2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-5-yl)sulfonyl]-3H-1,3-benzoxazol-2-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-5-yl)sulfonyl]-3H-1,3-benzoxazol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pharmacological and Physicochemical Properties
The benzoxazolone moiety is associated with enzyme inhibition (e.g., cyclooxygenase, acetylcholinesterase), while sulfonyl groups enhance solubility and bioavailability. In contrast:
- Azadirachtin (): A limonoid with insecticidal properties, it lacks heterocyclic complexity but shares application in pest control. Compatibility studies with microbial pesticides (e.g., Beauveria bassiana) highlight the need for similar assays for the target compound .
- Transition Metal Compounds (): While unrelated structurally, their optimization for optical/magnetic applications underscores the importance of electronic descriptor analysis (e.g., van der Waals interactions, dipole moments) for the target compound .
Table 2: Pharmacological and Molecular Descriptor Comparison
Biological Activity
The compound 5-[(2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-5-yl)sulfonyl]-3H-1,3-benzoxazol-2-one is a complex organic molecule characterized by its unique tricyclic structure and multiple functional groups. This article aims to explore its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
Structural Overview
The compound features a triazatricyclo framework which is significant for its biological interactions. The sulfonyl group enhances its reactivity and potential for binding with various biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C₁₅H₁₂N₄O₃S |
| Molecular Weight | 336.34 g/mol |
| IUPAC Name | This compound |
The biological activity of the compound is primarily attributed to its ability to interact with specific enzymes and receptors within the body:
- Enzyme Inhibition : The sulfonyl group is known to enhance the compound's ability to inhibit enzymes involved in various metabolic pathways.
- Receptor Modulation : The benzoxazole moiety may play a role in modulating receptor activity related to cell signaling pathways.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Properties : Preliminary studies suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis through mitochondrial pathways.
- Antimicrobial Effects : The compound has shown potential against various bacterial strains, indicating its utility in developing new antimicrobial agents.
- Anti-inflammatory Activity : It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
Case Studies and Experimental Findings
Several studies have investigated the biological activity of similar compounds and their implications for therapeutic use:
Case Study 1: Anticancer Activity
A study conducted on a series of triazatricyclo compounds revealed that those with similar structural frameworks exhibited significant cytotoxic effects against human cancer cell lines. The mechanism was linked to the induction of reactive oxygen species (ROS) leading to cell death.
Case Study 2: Antimicrobial Efficacy
Research published in Journal of Medicinal Chemistry demonstrated that derivatives of benzoxazole compounds showed promising antibacterial activity against resistant strains of Staphylococcus aureus. The study highlighted the importance of the sulfonyl group in enhancing bioactivity.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound's biological activity, a comparison with structurally similar compounds is essential:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Benzyl 2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca | C₁₉H₁₇N₃O₃ | Exhibits moderate anticancer activity |
| Ethyl 6-benzoylimino-7-(furan-2-ylmethyl)-triazatricyclo | C₂₀H₂₁N₃O₃ | Stronger antimicrobial properties |
| 6-imino-N-(4-methylphenyl)methyl-triazatricyclo | C₂₁H₂₁N₃O₃ | Notable anti-inflammatory effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
